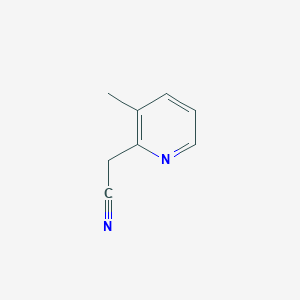

2-(3-Methylpyridin-2-YL)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

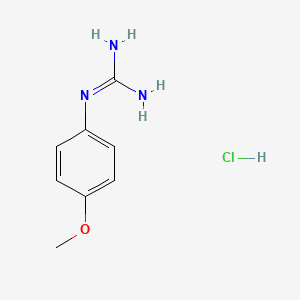

“2-(3-Methylpyridin-2-YL)acetonitrile” is a chemical compound with the molecular formula C8H8N2 . It is widely used in scientific research and industry.

Synthesis Analysis

The synthesis of “2-(3-Methylpyridin-2-YL)acetonitrile” and its derivatives has been reported in several studies . For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Another study reported the synthesis of simple 2-methylpyridines using a simplified bench-top continuous flow setup .

Molecular Structure Analysis

The molecular structure of “2-(3-Methylpyridin-2-YL)acetonitrile” can be represented by the formula C8H8N2 . More detailed information about its molecular structure can be found in databases like PubChem .

Chemical Reactions Analysis

The chemical reactions involving “2-(3-Methylpyridin-2-YL)acetonitrile” have been studied in the context of synthesizing novel heterocyclic compounds . The reactions proceeded with a high degree of selectivity .

Aplicaciones Científicas De Investigación

- Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis .

- It has led to the development of new methods for the synthesis of a variety of important compounds .

- The conversion reactions of acetonitrile as a building block have become one of the most-attractive fields in organic synthesis .

- Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .

- A series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup .

- The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols .

- Eight 2-methylated pyridines were produced by progressing starting material through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature .

- This continuous flow method represents a synthetically useful protocol that is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .

Organic Synthesis

Flow Synthesis of 2-Methylpyridines

- Acetonitrile is well suited for use as a solvent and reactant in electrochemical reactions due to its unique properties .

- It has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .

- More applications that utilize acetonitrile in electrochemistry are worth developing .

Electrochemical Conversions

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives

- Acetonitrile can be used as an important synthon in many types of organic reactions .

- Because of its enrichment, low price, and excellent solvent properties, acetonitrile has been widely applied as a common solvent in organic synthesis .

- Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .

- A series of simple 2-methylpyridines were synthesized in an expedited and convenient manner using a simplified bench-top continuous flow setup .

- The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols .

- This continuous flow method represents a synthetically useful protocol that is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .

Catalyzed Carbon-Heteroatom Bond Formation

Green Chemistry

Direcciones Futuras

The future directions for “2-(3-Methylpyridin-2-YL)acetonitrile” and its derivatives could involve further exploration of their potential biological activities . For instance, some of the synthesized compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC , indicating that they might be developed into novel anti-fibrotic drugs.

Propiedades

IUPAC Name |

2-(3-methylpyridin-2-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-7-3-2-6-10-8(7)4-5-9/h2-3,6H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNRAMQREQUOGFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60627313 |

Source

|

| Record name | (3-Methylpyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methylpyridin-2-YL)acetonitrile | |

CAS RN |

38203-11-1 |

Source

|

| Record name | 3-Methyl-2-pyridineacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38203-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Methylpyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Fluorophenyl)methyl]aniline](/img/structure/B1322542.png)

![3-nitro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B1322550.png)

![4,7-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B1322554.png)